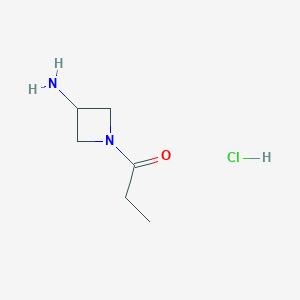

1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound's synthesis involves azetidine dimerization and subsequent functionalization, such as alkylation or amide formation. A novel, one-pot protocol under mild conditions has been developed to facilitate the synthesis of various drug-like N-aminopropyl scaffolds, highlighting the compound's utility in generating pharmacologically relevant structures (Dunkel et al., 2023).

Molecular Structure Analysis

The molecular structure of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride and related compounds has been extensively studied, revealing their potential for forming stable cyclic forms and for undergoing various transformations. The stability and reactivity of these compounds are crucial for their application in the synthesis of novel compounds with potential biological activity.

Chemical Reactions and Properties

This compound exhibits versatility in chemical reactions, enabling the synthesis of various pharmacologically active molecules. Its reactivity has been exploited in creating compounds with potential medicinal applications, demonstrating its significance in the design of new therapeutic agents.

Physical Properties Analysis

While specific studies on the physical properties of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride are limited, related compounds have been shown to possess characteristics conducive to their application in drug development. These include solubility, stability, and reactivity under physiological conditions, which are critical for their effectiveness as pharmaceutical agents.

Chemical Properties Analysis

The chemical properties of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride, such as its reactivity in nucleophilic substitution reactions and its ability to undergo various transformations, make it a valuable building block in organic synthesis. Its functionalization leads to the creation of diverse chemical entities with potential utility in medicinal chemistry.

For a detailed exploration and further research on this compound and related chemical entities, their synthesis methods, and applications in medicinal chemistry, the following references provide comprehensive information:

Applications De Recherche Scientifique

Synthesis of Medicinal Intermediates

A study by Cui‐Feng Yang (2009) discussed the synthesis of medicinal intermediates such as 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These compounds were synthesized from 1-(diphenylmethyl)-3-hydroxyazetidin through a series of chemical reactions, including substitution, azido reaction, oxidation, cyanidation, and reduction. The structural characterization was confirmed by 1H NMR, indicating their potential as intermediates for further pharmaceutical development Yang, 2009.

Novel Antibacterial Agents

Kuramoto et al. (2003) designed and synthesized a novel antibacterial agent, incorporating an aminophenyl group as a new N-1 substituent, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. One of the synthesized compounds was notably more effective than existing drugs against resistant strains of bacteria. The study highlighted the importance of the structural orientation and the steric hindrance of substituents for antibacterial activity Kuramoto et al., 2003.

Antifungal Activity

Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives and evaluated their in vitro antifungal efficacy against Candida strains. This study demonstrated the potential of certain triazole derivatives, especially those with halogen substituents, in exhibiting significant antifungal properties. The findings suggest avenues for future drug development targeting fungal infections Lima-Neto et al., 2012.

Pharmacological Potential

Another study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were synthesized starting from 2-acetylfuran and evaluated for antidepressant and antianxiety activities. The study identified compounds with significant potential for treating depression and anxiety disorders Kumar et al., 2017.

Safety and Hazards

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

1-(3-aminoazetidin-1-yl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOMUAZMGKECFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride | |

CAS RN |

2230804-31-4 |

Source

|

| Record name | 1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)

![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)

![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)

![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)

![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)